Fmoc-Aph(tBuCbm)-OH chemical structure and properties
Fmoc-Aph(tBuCbm)-OH chemical structure and properties
Topic: Fmoc-Aph(tBuCbm)-OH Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Building Block for Urea-Modified Peptide Therapeutics[1][2][3][4]
Executive Summary
Fmoc-Aph(tBuCbm)-OH (Fmoc-4-amino-phenylalanine(t-butyl-carbamoyl)-OH) is a specialized non-canonical amino acid derivative critical to the synthesis of GnRH antagonists, most notably Degarelix .
Its primary utility lies in its side-chain architecture: a tert-butyl-protected urea moiety . This design solves two notorious challenges in peptide chemistry:
-
Solubility: The bulky tert-butyl group disrupts intermolecular hydrogen bonding common to primary ureas, preventing on-resin aggregation.
-
Orthogonality: The side chain remains stable during Fmoc removal (basic conditions) but converts cleanly to the target carbamoyl (Cbm) group (primary urea) during final TFA cleavage.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
-
IUPAC Name: (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
-
CAS Number: 1433975-21-3 (D-isomer, typically used in Degarelix)
-
Molecular Formula: C₂₉H₃₁N₃O₅
-
Molecular Weight: 501.57 g/mol
Structural Deconstruction
The molecule consists of three functional domains designed for Solid Phase Peptide Synthesis (SPPS):
-
N-Terminus (Fmoc): Provides temporary base-labile protection.
-
Core Scaffold (Aph): A phenylalanine backbone modified at the para-position with an amine.
-
Side Chain (tBuCbm): The para-amine is functionalized as a tert-butyl urea . This is the "masked" form of the final ureido group.
Figure 1: Structural decomposition of Fmoc-Aph(tBuCbm)-OH highlighting the functional roles of each moiety.
Physicochemical Properties
| Property | Specification | Technical Insight |
| Appearance | White to off-white powder | Yellowing may indicate Fmoc cleavage or oxidation. |
| Solubility | Soluble in DMF, NMP, DMSO | The t-butyl group significantly enhances solubility compared to the free urea analog Fmoc-Aph(Cbm)-OH. |
| Melting Point | > 150°C (Decomposes) | High melting point reflects the rigid aromatic core. |
| Chiral Purity | ≥ 99.5% (L or D) | Critical for preventing diastereomeric impurities in the final API. |
| Moisture Content | ≤ 1.0% | Hydrophobic nature requires dry storage to prevent hydrolysis over time. |
Mechanism of Action in SPPS
The strategic value of tBuCbm is its acid-labile masking . In the synthesis of peptides like Degarelix, the target residue is Aph(Cbm) (a primary urea). Direct incorporation of Fmoc-Aph(Cbm)-OH is possible but problematic due to low solubility and aggregation risks.
The tBuCbm Protocol:
-
Coupling: The bulky t-butyl group prevents the urea nitrogens from acting as nucleophiles or hydrogen bond donors, ensuring efficient coupling.
-
Fmoc Removal: The urea linkage is stable to piperidine.
-
Global Deprotection (TFA): The high acidity of the cleavage cocktail protonates the urea carbonyl, facilitating the ejection of the tert-butyl carbocation (
). This reveals the primary urea.
Reaction Pathway: tBuCbm → Cbm
Figure 2: Transformation of the tBuCbm protecting group into the target Carbamoyl (Cbm) moiety during acidic cleavage.[3]
Experimental Protocols
Handling and Storage
-
Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). For long-term storage, -20°C is recommended to prevent slow decarboxylation or hydrolysis.
-
Reconstitution: Dissolve in DMF just prior to use. If the solution appears cloudy, mild sonication is permissible, but avoid heating above 40°C to prevent Fmoc degradation.
SPPS Coupling Protocol
This residue is sterically demanding due to the t-butyl urea. Standard coupling times should be extended.
-
Resin Swelling: Swell resin in DMF for 30 mins.
-
Activation (0.1 mmol scale):
-
Amino Acid: 3.0 equivalents Fmoc-Aph(tBuCbm)-OH.
-
Activator: 3.0 equivalents DIC (Diisopropylcarbodiimide) / 3.0 equivalents Oxyma Pure.
-
Note: Avoid HBTU/HATU if possible to reduce risk of guanidinylation, though they are acceptable with base limitation (DIPEA < 2.0 eq).
-
-
Coupling Time: 60–120 minutes at Room Temperature.
-
Validation: Perform a Kaiser test. If positive (blue), recouple using HATU/HOAt.
-
-
Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min).
Cleavage & Deprotection (The Critical Step)
To ensure complete removal of the t-butyl group from the urea, a high concentration of TFA and scavengers is required.
-
Cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v).
-
Time: 2 to 3 hours at Room Temperature.
-
Mechanism Check: The t-butyl cation is released.[4][5] TIS (Triisopropylsilane) is essential to scavenge this cation and prevent alkylation of Trp/Tyr residues or re-attachment to the urea.
Troubleshooting & Quality Control
Common Issues
| Issue | Cause | Solution |
| Incomplete Coupling | Steric hindrance of tBu group. | Use double coupling or switch to DIC/Oxyma at 50°C (microwave assisted). |
| Hydantoin Formation | Base-catalyzed cyclization (usually affects the adjacent residue, but Aph derivatives are susceptible). | Minimize exposure to piperidine (use 20% piperidine w/ 0.1M HOBt). |
| Retention of tBu | Insufficient acid strength or time. | Ensure TFA is fresh and cleavage time is >2 hours. |
Analytical Verification
-
HPLC: The tBu-protected peptide will have a significantly higher retention time than the deprotected (Cbm) peptide.
-
Mass Spectrometry:
-
Target Mass: [M+H]+ (Calculated for Aph(Cbm) peptide).
-
Impurity Check: Look for +56 Da peaks (indicating retained tBu group).
-
References
-
ChemicalBook. (2025). FMoc-D-4-Aph(tBu-CbM)-OH Properties and CAS 1433975-21-3.
-
BenchChem. (2025).[3][6][7] Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). (Provides foundational protocols for tBu cleavage).
-
National Institutes of Health (NIH). (2023). Investigation of the GnRH antagonist degarelix isomerization in biological matrices. (Discusses Aph(Cbm) stability and hydantoin formation).
-
Google Patents. (2014).[1] US8828938B2 - Method for the manufacture of degarelix. (Details the use of Fmoc-Aph(tBuCbm)-OH in industrial synthesis).
-
Royal Society of Chemistry. (2021). Stabilization of the hindered urea bond through de-tert-butylation. (Mechanistic validation of acid-catalyzed tBu removal from ureas).
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. FMOC-D-4-APH(TBU-CBM)-OH | 1433975-21-3 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
